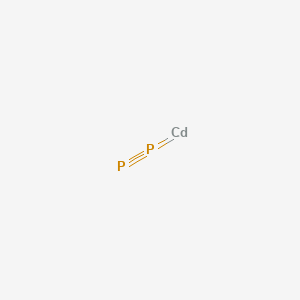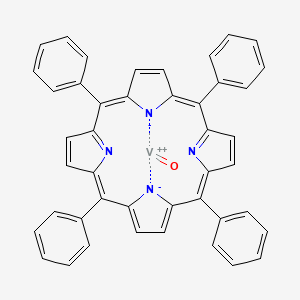
Óxido de titanio(II)
Descripción general
Descripción
Titanium oxide, commonly known as titanium dioxide, is an inorganic compound with the chemical formula TiO₂. It is a white, odorless solid that is insoluble in water. Titanium oxide exists in several crystalline forms, the most important of which are rutile, anatase, and brookite. It is widely used as a pigment due to its brightness and high refractive index, making it an essential component in paints, coatings, plastics, and cosmetics .
Aplicaciones Científicas De Investigación
Titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants and water splitting for hydrogen production. In biology and medicine, titanium oxide nanoparticles are used in photodynamic therapy for cancer treatment and as antimicrobial agents. In industry, titanium oxide is used in the production of self-cleaning surfaces, solar cells, and sensors .
Mecanismo De Acción
Target of Action
Titanium(II) oxide, also known as Titanium monoxide, is an inorganic chemical compound of titanium and oxygen . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3, which is caused by vacancies of either Ti or O in the defect rock salt structure
Mode of Action
The interaction of Titanium(II) oxide with its targets is complex and depends on the specific application. For instance, in the presence of light, Titanium(II) oxide can act as a photocatalyst, leading to the formation of reactive oxygen species . These reactive oxygen species can interact with various substances, leading to chemical reactions .
Biochemical Pathways
Titanium(II) oxide primarily causes adverse reactions by inducing oxidative stress, which leads to cell damage, inflammation, genotoxicity, and adverse immune responses . The form and level of destruction are strongly based on the physical and chemical properties of Titanium(II) oxide nanoparticles, which administer their reactivity and bioavailability .
Pharmacokinetics
It is known that titanium(ii) oxide can be prepared from titanium dioxide and titanium metal at 1500 °c . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3 and this is caused by vacancies of either Ti or O in the defect rock salt structure .
Result of Action
The molecular and cellular effects of Titanium(II) oxide’s action are diverse and depend on the specific context. For instance, studies have shown that Titanium(II) oxide nanoparticles can cause both DNA strand breaks and chromosomal damages .
Action Environment
The action, efficacy, and stability of Titanium(II) oxide can be influenced by various environmental factors. For example, the presence of soil solutions can affect the structural, textural properties, and photocatalytic activity of Titanium(II) oxide . Furthermore, the environmental risk of Titanium(II) oxide towards marine microbial species appears low, however, the potential for adverse effects in hotspots of contamination exists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium oxide can be synthesized through various methods, including the sol-gel process, chemical vapor deposition, and hydrothermal methods. The sol-gel process involves the hydrolysis and condensation of titanium alkoxides, leading to the formation of a gel that is subsequently dried and calcined to produce titanium oxide. Chemical vapor deposition involves the reaction of titanium tetrachloride with oxygen at high temperatures to form titanium oxide. The hydrothermal method involves the crystallization of titanium oxide from aqueous solutions under high pressure and temperature .
Industrial Production Methods: Industrial production of titanium oxide primarily involves the sulfate process and the chloride process. In the sulfate process, ilmenite (FeTiO₃) is treated with sulfuric acid to produce titanium sulfate, which is then hydrolyzed to form titanium oxide. The chloride process involves the chlorination of rutile or ilmenite to produce titanium tetrachloride, which is then oxidized to form titanium oxide .
Análisis De Reacciones Químicas
Types of Reactions: Titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be reduced to lower oxides such as titanium(III) oxide and titanium(II) oxide. Titanium oxide can also react with acids and bases to form titanium salts and complexes .
Common Reagents and Conditions:
Oxidation: Titanium oxide can be oxidized using oxygen or air at high temperatures.
Reduction: Reduction can be achieved using hydrogen, carbon, or metals such as magnesium.
Substitution: Titanium oxide can react with halogens to form titanium halides.
Major Products:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Titanium(III) oxide (Ti₂O₃), Titanium(II) oxide (TiO)
Substitution: Titanium tetrachloride (TiCl₄)
Comparación Con Compuestos Similares
Titanium oxide is unique due to its high refractive index, strong photocatalytic activity, and stability. Similar compounds include:
Zirconium dioxide (ZrO₂): Similar in structure but has different optical properties and is used in ceramics and dental implants.
Hafnium dioxide (HfO₂): Similar in structure but used in high-k dielectrics for semiconductor devices.
Titanium(II) oxide (TiO): A lower oxide of titanium with different electronic properties.
Titanium(III) oxide (Ti₂O₃): Another lower oxide with distinct magnetic and electronic properties
Titanium oxide’s unique combination of properties makes it an invaluable material in various scientific and industrial applications.
Propiedades
IUPAC Name |
oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDPMRJRNCKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiO, OTi | |
| Record name | Titanium(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065253 | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.866 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |
| Record name | Titanium oxide (Ti3O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti3O5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium monoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (TiO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








